4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile”, a related compound, “N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide”, was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction .Scientific Research Applications
Oxidation Processes and Catalysts
4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile and its derivatives are significant in oxidation processes. For instance, adamantan-1-ol, an adamantane derivative, is crucial in synthesizing pharmaceuticals like memantine and rimantadine. Additionally, 1-adamantyl ethers enhance the antioxidant properties of oils and transmission fluids, improving their rheological characteristics at low temperatures. This underscores the utility of such compounds in oxidation reactions and as components in catalyst systems (Khusnutdinov & Oshnyakova, 2015).
Structural and Interaction Studies
Detailed studies on adamantane-isothiourea derivatives, closely related to this compound, reveal insights into weak intermolecular interactions. These studies are crucial for understanding the supramolecular architectures of these compounds. The analysis of adamantane-isothiourea derivatives indicates potential for chemotherapeutic activities and provides valuable insights into their binding energies and molecular interactions (Al-Omary et al., 2020).
Antimicrobial and Anti-Proliferative Activities
Adamantane derivatives exhibit notable antimicrobial activities. For example, certain derivatives have shown promising results against bacteria like Staphylococcus aureus and Micrococcus flavus, highlighting their potential in developing new antimicrobial agents. Furthermore, some adamantane compounds have demonstrated significant anti-proliferative activities against human tumor cell lines, suggesting their potential use in cancer treatment research (Orzeszko et al., 2000), (Al-Mutairi et al., 2019).
Spectroscopic and Structural Characterization
In-depth spectroscopic and structural characterization of adamantane derivatives, akin to this compound, aids in understanding their molecular structures and electronic properties. Such studies are instrumental in predicting their biological activity mechanisms, particularly in the context of anti-inflammatory agents. This research highlights the broad applications of these compounds in pharmaceutical development (Al-Tamimi et al., 2014).
Future Directions
Adamantane derivatives, including those with double bonds, have been identified as an important and promising line of research in adamantane chemistry . Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mechanism of Action
Adamantane derivatives have been widely studied for their potential applications in medicinal chemistry . They are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
In terms of their mode of action, adamantane derivatives have been found to exhibit antiviral activity . For example, a study on the synthesis of dual acting hybrids comprising structural features of known Dengue Virus (DENV) inhibitors, amantadine and benzsulfonamide derivatives, showed significant anti-DENV serotype 2 activity .
Properties
IUPAC Name |
4-(1-adamantylmethoxy)-3-bromobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c19-16-6-12(10-20)1-2-17(16)21-11-18-7-13-3-14(8-18)5-15(4-13)9-18/h1-2,6,13-15H,3-5,7-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWTWVFAXFVHOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC4=C(C=C(C=C4)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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